Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

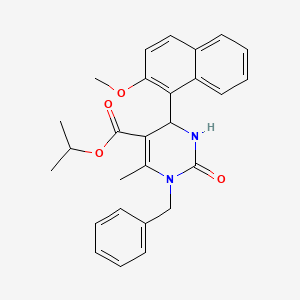

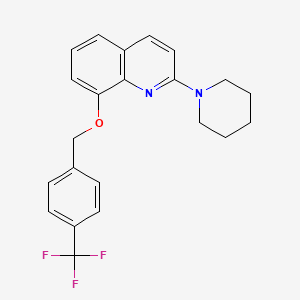

Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C20H26BNO3 and its molecular weight is 339.24. The purity is usually 95%.

BenchChem offers high-quality Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hole Transporting Materials for Perovskite Solar Cells

Benzenemethanamine derivatives have been synthesized and investigated for their application as hole transporting materials (HTMs) in perovskite solar cells (PSCs). For instance, the study by Liu et al. (2016) developed two small-molecular arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties. These compounds demonstrated better thermal stability than the widely used HTM spiro-OMeTAD. Their good hole extraction ability and the ability to achieve comparable power conversion efficiency with spiro-OMeTAD in PSCs highlight their potential as efficient HTMs for stable perovskite solar cells. After aging under one sun illumination, the PSCs based on these compounds retained significant efficiency, indicating their stability and potential for use in solar energy conversion (Liu et al., 2016).

Synthesis and Characterization of Boric Acid Ester Intermediates

Research by Huang et al. (2021) focused on the synthesis and characterization of compounds including Benzenemethanamine derivatives as boric acid ester intermediates. Through a three-step substitution reaction, the authors obtained compounds which were then subjected to FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. Density functional theory (DFT) was used to calculate molecular structures, which were compared with experimental data to validate their conformational analysis. These compounds' molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some of their physicochemical properties. This research highlights the utility of Benzenemethanamine derivatives in the synthesis of intermediates with potential applications in materials science (Huang et al., 2021).

Inhibition of Squalene Epoxidase

Although not directly involving the specific Benzenemethanamine derivative , research on related compounds, such as NB-598, demonstrates the broader chemical family's relevance in biomedical applications. NB-598 is known to inhibit squalene epoxidase competitively, affecting cholesterol synthesis in cells and animals. Such studies provide insight into how structurally related compounds, including Benzenemethanamine derivatives, might be leveraged in developing therapeutic agents targeting cholesterol biosynthesis pathways (Horie et al., 1990).

Propiedades

IUPAC Name |

4-methoxy-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-7-15(13-16)14-22-17-9-11-18(23-5)12-10-17/h6-13,22H,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDIUHIUXGMSRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)

![N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2859577.png)

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)

![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2859592.png)